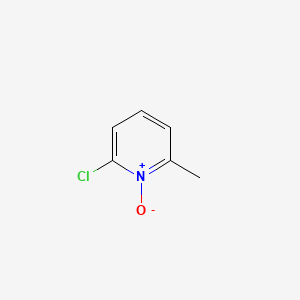
2-Chloro-6-methylpyridine 1-oxide
Übersicht
Beschreibung
2-Chloro-6-methylpyridine 1-oxide is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridine derivatives, including those with chlorine and methyl substituents, are of significant interest in various chemical syntheses and applications due to their potential as ligands, catalysts, and building blocks for more complex molecules .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, 2,2'-bipyridines and their N-oxide derivatives have been synthesized from cis-dihydrodiol metabolites of 2-chloroquinolines, which are then used as chiral ligands and organocatalysts in asymmetric syntheses . Large scale synthesis methods have been developed for related compounds, such as 4'-chloro-2,2':6',2''-terpyridine, which is functionalized with poly(propylene oxide) using Williamson type ether reactions . The preparation of chloromethylpyridine derivatives from methylpyridine-N-oxide involves nitration and substitution reactions, highlighting the complexity and variety of synthetic routes available . These methods underscore the importance of careful control of reaction conditions and the use of specific reagents to achieve the desired chloro- and methyl-substituted pyridine compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with N-oxide groups, is crucial for their reactivity and application. For example, the crystal structure of 2-acetylamino-6-methylpyridine-1-oxide reveals a novel supramolecular assembly sustained by water molecules and hydrogen bonds, which could influence its reactivity and potential applications in supramolecular chemistry . The structure of bis(2-nonylpyridine 1-oxide)hydrogen(1+) tetrachloroaurate(III) demonstrates weak O⋯Au interactions, which may provide insights into the effectiveness of pyridine N-oxides in metal extraction processes .
Chemical Reactions Analysis
Pyridine N-oxides participate in various chemical reactions, often serving as intermediates or catalysts. For example, the chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives has been applied in asymmetric aminolysis of epoxides and allylation of aldehydes, leading to enantioenriched products . The Grignard reaction on pentachloropyridine 1-oxide produces methyl and dimethyl derivatives, demonstrating the reactivity of pyridine N-oxides with organometallic reagents . Additionally, solvent extraction studies using 2-nonylpyridine 1-oxide for gold and platinum-group metals highlight the utility of pyridine N-oxides in separation and purification processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-methylpyridine 1-oxide and related compounds are influenced by their molecular structure and substituents. The presence of chlorine and methyl groups, as well as the N-oxide functionality, affects properties such as solubility, boiling point, and reactivity. These properties are essential for the practical application of these compounds in chemical syntheses and industrial processes. For example, the solubility of pyridine derivatives in organic solvents can be critical for their use in solvent extraction techniques for metal ions . The stability and reactivity of these compounds under different conditions are also important considerations for their use in chemical reactions and material science applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : 2-Chloro-6-methylpyridine 1-oxide is involved in various synthesis methods. For instance, the preparation of 4- and 6-chloro-2-chloromethylpyridine utilizes 6-chloro-2-methylpyridine, which is converted into 2-chloromethyl substituent through a series of processes. This showcases the compound's role in complex chemical synthesis (Barnes, Hartley, & Jones, 1982).
Circular Microreaction Synthesis : 2-Chloro-6-methylpyridine 1-oxide is an essential intermediate in producing 3-methylpyridine-N-oxide, which is used to synthesize nicotine insecticides like imidacloprid and acetamiprid. The circular microreaction method provides a safer and more efficient synthesis approach for these compounds (Sang, Huang, & Xu, 2020).
Cardiotonic Activity : The compound has been utilized in synthesizing 5-cyano-(3,4'-bipyridine)-1'-oxides, which exhibit significant cardiotonic potency. This indicates its potential application in developing new cardiotonic drugs (Klauschenz et al., 1994).
Product Yield Improvement : In the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-N-oxide, the reaction conversion can be improved, indicating its role in optimizing chemical production processes (Hu, 2008).
Molecular and Structural Studies : Research on the molecular structures of pyridine-N-oxides, including derivatives similar to 2-chloro-6-methylpyridine 1-oxide, offers insights into their chemical behavior and potential applications (Chiang & Song, 1983).
Spectroscopic Analysis : Studies on 2-methylpyridine 1-oxide provide detailed spectroscopic data, aiding in understanding the compound's properties and potential applications in various fields, such as pharmaceuticals and materials science (Shoba et al., 2014).
Thermal and Structural Analysis : Research on chloro complexes of metals with similar pyridine compounds demonstrates the utility of 2-Chloro-6-methylpyridine 1-oxide in understanding metal-ligand interactions, which is crucial in fields like catalysis and material science (Carson et al., 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSSVMGPTZYYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404477 | |
| Record name | 2-chloro-6-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylpyridine 1-oxide | |
CAS RN |
52313-59-4 | |
| Record name | 2-chloro-6-methylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

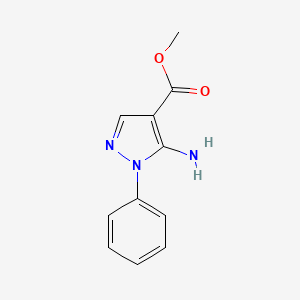
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
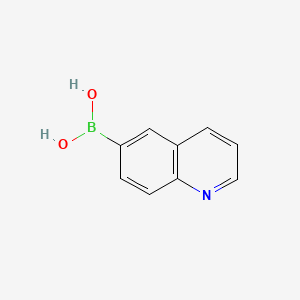
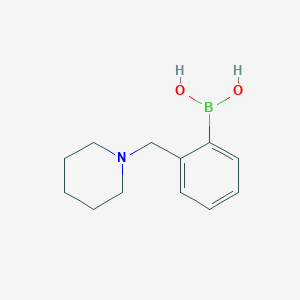
![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)

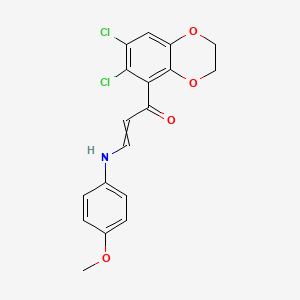
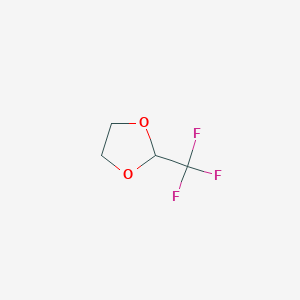



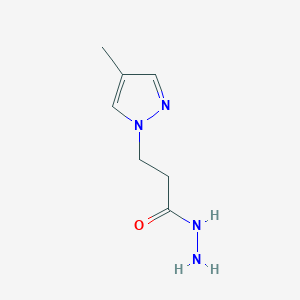

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)